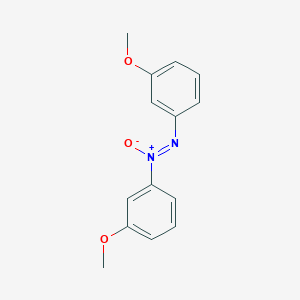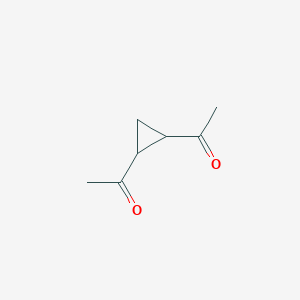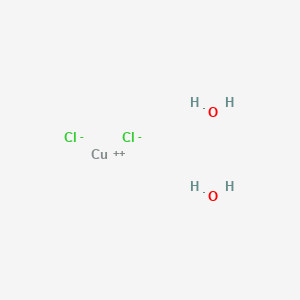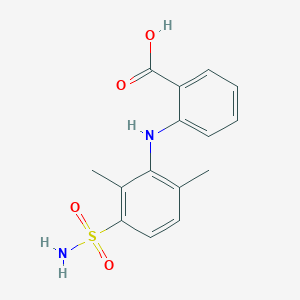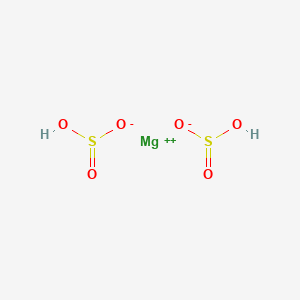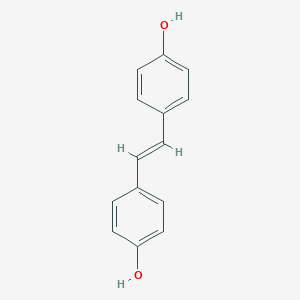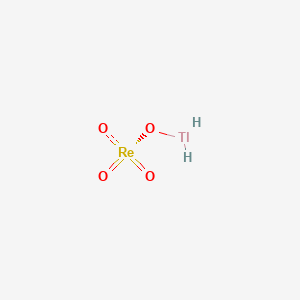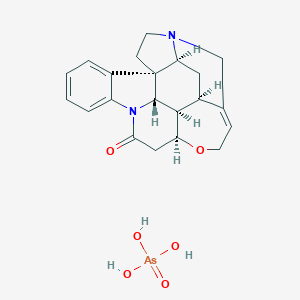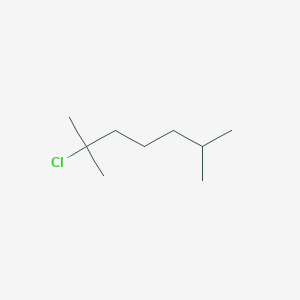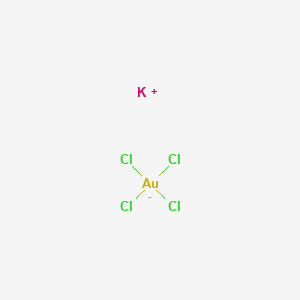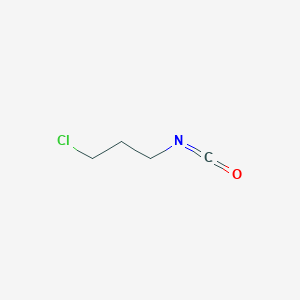
3-Chloropropyl isocyanate
Vue d'ensemble
Description
3-Chloropropyl isocyanate is a clear colorless liquid . It is an organic intermediate used in the preparation of various chemical compounds .
Synthesis Analysis
3-Chloropropyl isocyanate can be synthesized from 3-chloropropionyl chloride . It has been used in the preparation of 9,10-dimethoxy- and 9,10-diethoxy-5 H -2,3,7,8,12b,13-hexahydroimidazo .Molecular Structure Analysis
The molecular formula of 3-Chloropropyl isocyanate is C4H6ClNO . It has a molecular weight of 119.55 .Chemical Reactions Analysis
3-Chloropropyl isocyanate has been used in the preparation of various compounds, including 9,10-dimethoxy- and 9,10-diethoxy-5 H -2,3,7,8,12b,13-hexahydroimidazo .Physical And Chemical Properties Analysis
3-Chloropropyl isocyanate has a boiling point of 152-154 °C and a density of 1.165 g/mL at 25 °C . Its refractive index is 1.452 .Applications De Recherche Scientifique
Preparation of Imidazo Isoquinolinone Derivatives
3-Chloropropyl isocyanate has been used in the preparation of 9,10-dimethoxy- and 9,10-diethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Synthesis of Pyrimido Isoquinoline Derivatives
This compound has also been utilized in the synthesis of 11,12-dimethoxy- and 11,12-diethoxy-2H,6H-3,4,8,9,13b,14-hexahydropyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-one . These derivatives could have potential applications in drug discovery and development.
Production of N-Nitrosocarbamoyl Proline
3-Chloropropyl isocyanate is used in the production of N-[N’-(3-chloropropyl)-N’-nitrosocarbamoyl]-L-proline . This compound could be used in the study of protein structures and functions.
Creation of Oxazino Quinazolines
It has been used in the creation of 1,3-oxazino[2,3-b]quinazolines via coupling with anthranilamide . These compounds are often studied for their potential pharmacological properties.
Safety and Hazards
3-Chloropropyl isocyanate is classified as a hazardous substance. It is combustible and may cause serious eye irritation, skin irritation, and respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms if inhaled. It is toxic if swallowed, in contact with skin, or if inhaled .
Mécanisme D'action
Target of Action
3-Chloropropyl isocyanate is a versatile organic intermediate that primarily targets various biochemical pathways for the synthesis of more complex molecules
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the preparation of other compounds, where it can react with various functional groups to form new bonds . The isocyanate group (-NCO) in 3-Chloropropyl isocyanate is highly reactive, allowing it to form bonds with a wide range of substrates.
Biochemical Pathways
3-Chloropropyl isocyanate is primarily used in synthetic pathways to produce more complex molecules. For example, it can be used to prepare a solid catalyst for the hydrolysis of ethylene carbonate to ethylene glycol . In this process, 3-Chloropropyl isocyanate first undergoes an esterification reaction with mesoporous silica, and then reacts with 1-methylimidazole to form the final catalyst .
Result of Action
The primary result of 3-Chloropropyl isocyanate’s action is the formation of new chemical compounds. It is used as a building block in the synthesis of a variety of chemical products . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized.
Action Environment
The action, efficacy, and stability of 3-Chloropropyl isocyanate can be influenced by various environmental factors. For instance, it is sensitive to moisture , which can cause it to react and degrade. Therefore, it must be stored and handled under dry conditions. Additionally, the reactions in which it is used may require specific temperatures, pressures, or solvents to proceed optimally.
Propriétés
IUPAC Name |
1-chloro-3-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVSDINDRNIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156336 | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl isocyanate | |
CAS RN |
13010-19-0 | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-chloro-3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of 3-Chloropropyl Isocyanate with aromatic amines and amides?
A1: 3-Chloropropyl isocyanate readily reacts with aromatic amines and amides to form urea derivatives. These derivatives can undergo further cyclization reactions under various conditions. For example, reactions with anthranilonitrile [, ] or anthranilamide [] yield urea derivatives that can be cyclized to form quinazolinediones, imidazoquinazolinones, or oxazinoquinazolinones depending on the reaction conditions (e.g., acidic, basic, or thermal).
Q2: How can 3-Chloropropyl Isocyanate be used in polymer chemistry?
A2: 3-Chloropropyl isocyanate can act as a monomer in anionic polymerization reactions. This allows for the synthesis of poly(3-chloropropyl isocyanate) (P3CPIC) []. The chlorine atom in the side chain provides a reactive site for further modifications, such as grafting onto other polymers like polystyrene [].
Q3: Can 3-Chloropropyl Isocyanate be used to synthesize heterocyclic compounds?
A3: Yes, the reactivity of the isocyanate group and the chlorine atom in 3-Chloropropyl Isocyanate makes it a versatile building block for heterocyclic synthesis. It has been used to synthesize various heterocycles including imidazo[1,2-c]quinazolin-5(6H)-ones [], pyrimido[1,2-c]quinazolin-6(7H)-ones [], and benzoxazinones [].
Q4: Are there any reported applications of 3-Chloropropyl Isocyanate derivatives in medicinal chemistry?
A4: While the provided research focuses on the synthetic aspects, some derivatives of similar compounds have shown potential antiviral activity. For instance, 8-(methyl(phenyl)sulfonyl)-2,6-dihydroimidazo[1,2-c]- pyrimidin-5(3Н)-ones and 9-(methyl(phenyl)sulfonyl)- 2,3,4,7-dihydro-6H-pyrimido[1,6-a]pyrimidin-6-ones, structurally related to compounds synthesized using 3-Chloropropyl Isocyanate, have been investigated for antiviral properties []. This suggests that further exploration of 3-Chloropropyl Isocyanate derivatives in medicinal chemistry could be promising.
Q5: How can the reactivity of 3-Chloropropyl Isocyanate be controlled in organic synthesis?
A5: The research indicates that reaction conditions significantly influence the outcome of reactions involving 3-Chloropropyl Isocyanate. Factors like temperature, solvent, catalysts (e.g., triethylamine []), and the choice of base (e.g., ammonia, potassium bicarbonate, sulfuric acid) [] affect the cyclization pathways and the final products obtained. Careful selection of these parameters allows chemists to control the reactivity and direct the synthesis towards desired compounds.
Q6: What analytical techniques are typically used to characterize 3-Chloropropyl Isocyanate and its derivatives?
A6: While the provided abstracts don't explicitly detail specific characterization techniques, it's standard practice in synthetic chemistry to employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of synthesized compounds. Additionally, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are likely employed, especially when separating and analyzing complex reaction mixtures. [] mentions the use of a 100 µm i.d. open tubular capillary column for low-pressure liquid chromatography, indicating the application of advanced separation techniques in this field.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




